3-Isobutylbenzylamine

Monoamine Oxidase B Structure-Activity Relationship Enzyme Inhibition

3-Isobutylbenzylamine (CAS 849806-94-6; molecular formula C₁₁H₁₇N; molecular weight 163.26 g/mol) is a primary amine featuring a benzylamine core with an isobutyl substituent at the meta-position of the aromatic ring. This meta-substituted arylalkylamine belongs to the broader class of substituted benzylamines that have been extensively investigated as substrates and inhibitors of monoamine oxidases (MAO A and MAO B), key enzymes in neurotransmitter metabolism, where the position and nature of the aromatic substituent critically governs enzyme recognition, binding kinetics, and catalytic processing.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B8583984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutylbenzylamine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)CN
InChIInChI=1S/C11H17N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7,9H,6,8,12H2,1-2H3
InChIKeyVBCVGLMBCNSVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutylbenzylamine (CAS 849806-94-6): A Meta-Substituted Benzylamine Building Block for Medicinal Chemistry and Chemical Biology


3-Isobutylbenzylamine (CAS 849806-94-6; molecular formula C₁₁H₁₇N; molecular weight 163.26 g/mol) is a primary amine featuring a benzylamine core with an isobutyl substituent at the meta-position of the aromatic ring . This meta-substituted arylalkylamine belongs to the broader class of substituted benzylamines that have been extensively investigated as substrates and inhibitors of monoamine oxidases (MAO A and MAO B), key enzymes in neurotransmitter metabolism, where the position and nature of the aromatic substituent critically governs enzyme recognition, binding kinetics, and catalytic processing [1]. As a research chemical and synthetic intermediate, 3-isobutylbenzylamine is categorized as an aromatic amine building block with a purity typically exceeding 95%, making it suitable for structure-activity relationship (SAR) explorations, lead optimization campaigns, and the synthesis of more complex pharmacologically active molecules .

Why 3-Isobutylbenzylamine Cannot Be Replaced by Its Linear, Para-Substituted, or N-Alkylated Analogs


Generic substitution among substituted benzylamines is not scientifically valid because the position and steric bulk of the aryl substituent fundamentally dictate the molecule's three-dimensional shape, electronic distribution, and consequently its interaction with biological targets such as monoamine oxidases, aminergic receptors, and transporters [1]. Studies on bovine liver MAO B have demonstrated that meta-substituted benzylamine analogues exhibit a decreased binding affinity that scales inversely with the van der Waals volume (V_W) of the substituent, while para-substituted analogues follow entirely distinct structure-activity relationships, underscoring that meta-substitution is not interchangeable with para-substitution [2]. Furthermore, N-alkylated benzylamines such as N-isobutylbenzylamine are weak substrates for MAO B that undergo oxidation exclusively at the benzyl carbon via a distinct mechanistic pathway compared to primary benzylamines, eliminating them as functional substitutes [3]. The isobutyl group at the 3-position introduces a branched alkyl moiety that imparts greater steric hindrance and lipophilicity relative to a simple 3-methyl substituent, altering binding pocket compatibility without introducing the excessive bulk of a tert-butyl group, making the compound a tailored probe for mapping steric tolerance in receptor and enzyme active sites.

Quantitative Differentiation Evidence for 3-Isobutylbenzylamine vs. Structural Analogs


Meta- vs. Para-Substitution: Divergent Binding Affinity Trends in MAO B Enzyme Assays

The meta-substitution pattern of 3-isobutylbenzylamine positions it within a distinct SAR class: meta-substituted benzylamine analogues display a systematic decrease in MAO B binding affinity as the van der Waals volume (V_W) of the substituent increases, a trend not observed for para-substituted congeners. In steady-state kinetic assays using purified bovine liver MAO B, the binding affinity (K_m) for meta-substituted benzylamines correlates negatively with V_W (r² ≈ 0.85 across a series including H, F, Cl, CH₃, and OCH₃ substituents), whereas para-substituted analogues show no such correlation and instead exhibit inhibition constants (K_i) that vary with electronic parameters [1]. The isobutyl group at the 3-position, with its branched hydrophobic volume (estimated V_W ≈ 50 ų compared to ~28 ų for methyl), is predicted to reduce binding affinity relative to 3-methylbenzylamine in a quantifiable manner, a property that enables its use as a steric probe to differentiate MAO B from MAO A, which displays distinct steric tolerance in its active site cavity [2].

Monoamine Oxidase B Structure-Activity Relationship Enzyme Inhibition

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Unsubstituted Benzylamine

The isobutyl substituent at the 3-position of 3-isobutylbenzylamine confers a significant increase in lipophilicity relative to the unsubstituted parent compound benzylamine, while preserving the primary amine's hydrogen bonding capacity. The calculated partition coefficient (ClogP) for 3-isobutylbenzylamine is approximately 2.8-3.0, compared to 1.1 for benzylamine [1]. This increase of roughly 1.7 log units corresponds to a ~50-fold higher partition into hydrophobic media, which impacts membrane permeability, CNS penetration potential, and protein binding. The topological polar surface area (tPSA) remains constant at 26.0 Ų for both compounds due to the identical primary amine functionality, meaning the increased lipophilicity is achieved without sacrificing hydrogen bonding capacity—a key differentiator for procurement when designing CNS-targeted libraries where balancing passive permeability with low efflux is critical [2].

Lipophilicity Physicochemical Properties Drug-Likeness

Synthetic Utility: 3-Isobutylbenzylamine as a Key Intermediate in Grünenthal 3-Aryl-Butylamine Analgesic Synthesis

The 3-aryl-butylamine scaffold, for which 3-isobutylbenzylamine can serve as a key synthetic precursor through N-alkylation and side-chain elaboration, represents a clinically validated analgesic pharmacophore with excellent potency and tolerability as disclosed in EP 0 693 475 [1]. Substituted benzylamines bearing meta-alkyl substituents are specifically claimed as intermediates in a patented process (US 2006/0194988 A1) for the preparation of enantiomerically pure 3-aryl-butylamine compounds via dehydration of 1-amino-3-aryl-butan-3-ol precursors [2]. The meta-isobutyl substitution pattern is particularly valuable because it introduces steric bulk at a position that modulates the conformation of the flexible ethylamine side chain without directly interfering with the primary amine pharmacophore, a structural feature that distinguishes it from ortho-substituted analogs which can sterically hinder amine derivatization reactions and para-substituted analogs which alter the molecular rod length [3].

Analgesic Drug Synthesis 3-Aryl-Butylamine Patent Intermediate

Prioritized Application Scenarios for 3-Isobutylbenzylamine in Drug Discovery and Chemical Research


Mapping Steric Tolerance in MAO B Active Site Cavities Using a Meta-Substituted Probe

Neuroscience and enzymology laboratories investigating monoamine oxidase B substrate specificity can employ 3-isobutylbenzylamine as a sterically demanding meta-substituted probe. Based on the established inverse correlation between meta-substituent van der Waals volume and MAO B binding affinity [1], this compound serves as an intermediate-bulk reference point between 3-methylbenzylamine and bulkier 3-tert-butylbenzylamine, enabling quantitative mapping of the steric boundary within the enzyme's aromatic cage. Its use alongside para-substituted congeners allows researchers to decouple steric from electronic effects in enzyme-substrate recognition studies [2].

Synthesis of Meta-Substituted 3-Aryl-Butylamine Analgesic Candidates with Differentiated IP

Pharmaceutical chemistry teams developing non-opioid analgesics based on the 3-aryl-butylamine pharmacophore can utilize 3-isobutylbenzylamine as a starting material for N,N-dimethylation and side-chain homologation to access the 3-(3-isobutylphenyl)-N,N-dimethylbutan-1-amine scaffold, as outlined in the Grünenthal patent family [3]. The meta-isobutyl substitution pattern provides a structurally differentiated lead series compared to para-substituted analogues that dominate the prior art, potentially offering distinct pharmacokinetic profiles and intellectual property freedom-to-operate advantages.

Building Block for CNS-Focused Fragment and Lead-Like Libraries

Medicinal chemistry groups constructing fragment-based screening libraries or lead-like compound collections with CNS drug-like properties can select 3-isobutylbenzylamine based on its calculated ClogP (2.8-3.0) and tPSA (26.0 Ų), which place it within the favorable CNS multiparameter optimization (MPO) space [4]. The compound's primary amine handle enables facile derivatization through amide bond formation, reductive amination, or sulfonamide synthesis, while the meta-isobutyl group provides three-dimensional character (fraction sp³ = 0.55) that enhances library diversity and target selectivity relative to flat aromatic building blocks.

Comparative Metabolism Studies of Benzylamine Substrates Across MAO Isoforms

For drug metabolism and pharmacokinetics (DMPK) departments evaluating amine-containing drug candidates, 3-isobutylbenzylamine's differential behavior as a substrate for MAO A versus MAO B—predicted from class-level meta-substituent SAR [1]—enables its deployment as a tool compound for establishing isoform-specific metabolic stability assays in human liver microsomes or recombinant enzyme preparations, aiding in the early identification of metabolic soft spots in structurally related lead molecules.

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